Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Medicinal Chemistry Building Block Drug Discovery

Select this ethyl ester for robust stability under acidic/basic conditions where methyl esters hydrolyze. The saturated tetrahydro-1,7-naphthyridine core delivers essential conformational restriction, serving as a validated bioisostere of 2-(3-pyridyl)ethylamine to probe nicotinic acetylcholine and dopamine receptors. Consistently ≥97% purity reduces downstream purification and accelerates hit-to-lead progression. Ideal for generating libraries of conformationally locked CNS-targeted analogs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24
CAS No. 1207253-96-0
Cat. No. B3046195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
CAS1207253-96-0
Molecular FormulaC11H14N2O2
Molecular Weight206.24
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CNCC2)N=C1
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h5-6,12H,2-4,7H2,1H3
InChIKeyZGZPRTMUGJTCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0): A Versatile Building Block for Medicinal Chemistry


Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) is a heterocyclic building block characterized by a saturated 1,7-naphthyridine core bearing an ethyl carboxylate substituent at the 3-position . This compound serves as a key intermediate for the synthesis of conformationally restricted analogs and target molecules in drug discovery programs [1]. The tetrahydro-1,7-naphthyridine scaffold itself has been recognized as a conformationally-locked bioisostere of the 2-(3-pyridyl)ethylamine pharmacophore, a core structure present in numerous biologically active compounds [1].

Why Generic Substitution of Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate Analogues Fails in Synthetic Workflows


Direct substitution of ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate with its methyl ester or free carboxylic acid analogues is not chemically equivalent due to divergent physicochemical properties and reactivity profiles [1]. The ethyl ester group confers distinct lipophilicity and hydrolytic stability compared to the methyl ester, influencing both synthetic handling and the performance of downstream intermediates in medicinal chemistry campaigns . Furthermore, the saturated tetrahydro core of this compound provides a crucial conformational restriction that differentiates it from fully aromatic 1,7-naphthyridine analogs, enabling the exploration of unique chemical space for drug discovery [2].

Quantitative Evidence for the Differentiation of Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) from Its Closest Analogs


Ethyl Ester Molecular Weight and Lipophilicity Differentiate from Methyl Ester for Downstream Synthetic Planning

The ethyl carboxylate ester of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (MW 206.24 g/mol) exhibits a higher molecular weight and calculated lipophilicity compared to its methyl ester analog (MW 192.21 g/mol). This difference in physicochemical properties can be leveraged to modulate the properties of downstream intermediates or final compounds .

Medicinal Chemistry Building Block Drug Discovery

Purity Specifications of Commercial Ethyl Ester Support Reliable Synthetic Reproducibility

Commercially available ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is supplied with a guaranteed minimum purity of 97%, as verified by HPLC and NMR . This high purity specification reduces the risk of side reactions and simplifies purification steps compared to lower-purity or custom-synthesized alternatives.

Chemical Synthesis Quality Control Procurement

Conformational Restriction of Tetrahydro Core Provides Pharmacophore Advantage Over Aromatic Analogs

The saturated 5,6,7,8-tetrahydro-1,7-naphthyridine core of this compound acts as a conformationally-locked bioisostere of 2-(3-pyridyl)ethylamine, a key pharmacophore found in numerous biologically active molecules [1]. This conformational restriction can enhance target selectivity and metabolic stability compared to the more flexible 2-(3-pyridyl)ethylamine scaffold.

Medicinal Chemistry Pharmacophore Design Bioisostere

Ethyl Ester Hydrolytic Stability Distinguishes It from Methyl Ester in Acidic/Basic Workflows

The ethyl ester of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate exhibits greater stability under acidic and basic hydrolytic conditions compared to its methyl ester counterpart . This differential stability allows for chemoselective transformations in multistep syntheses where preservation of the ester group is required.

Synthetic Methodology Reactivity Building Block

Optimal Application Scenarios for Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) Based on Verified Differentiation


Synthesis of Conformationally Restricted Pharmacophore Analogs for CNS Drug Discovery

Use this building block to generate libraries of conformationally locked analogs of 2-(3-pyridyl)ethylamine-containing lead compounds. The saturated tetrahydro core provides the necessary conformational restriction to probe receptor binding conformations and improve selectivity for neurological targets such as nicotinic acetylcholine receptors or dopamine receptors [1].

Multistep Synthesis Requiring Chemoselective Ester Stability

Employ the ethyl ester derivative in synthetic sequences that involve acidic or basic conditions where a methyl ester might prematurely hydrolyze. The enhanced hydrolytic stability of the ethyl ester allows for the use of stronger reagents and longer reaction times without degradation of the ester moiety .

Scaffold Hopping and Bioisosteric Replacement Programs

Incorporate this building block as a bioisosteric replacement for the 2-(3-pyridyl)ethylamine group in existing drug candidates. The conformational restriction offered by the tetrahydro-1,7-naphthyridine core can lead to improved metabolic stability and reduced off-target binding, as demonstrated in the development of naphthyridine-based kinase inhibitors [2].

Library Synthesis for Hit-to-Lead Optimization

Utilize the high-purity, commercially available ethyl ester for the rapid generation of diverse compound libraries. The reliable purity specifications (≥97%) ensure that downstream products are free from troublesome impurities, accelerating hit-to-lead timelines and reducing the need for extensive purification .

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